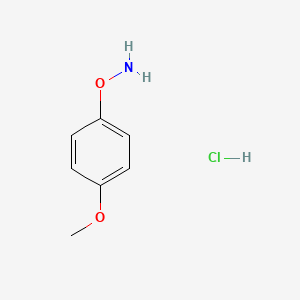![molecular formula C32H49NO12 B13702052 3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 2-carboxyethoxy and 12-oxo-12-phenylmethoxydodecanoyl derivatives.
Coupling Reactions: These intermediates are then coupled using appropriate reagents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and efficiency.
化学反応の分析
3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid can be compared with other similar compounds, such as:
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]propanoic acid: This compound has a similar structure but with a benzyloxycarbonyl group instead of the phenylmethoxydodecanoyl moiety.
3,3’-[[2-(CBZ-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropionic acid: This compound also contains carboxyethoxy groups but differs in the nature of the substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the phenylmethoxydodecanoyl moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C32H49NO12 |
|---|---|
分子量 |
639.7 g/mol |
IUPAC名 |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid |
InChI |
InChI=1S/C32H49NO12/c34-27(14-10-5-3-1-2-4-6-11-15-31(41)45-22-26-12-8-7-9-13-26)33-32(23-42-19-16-28(35)36,24-43-20-17-29(37)38)25-44-21-18-30(39)40/h7-9,12-13H,1-6,10-11,14-25H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChIキー |
UWBDTHJSYBRQMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
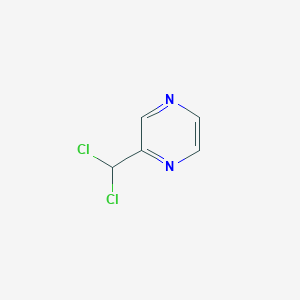
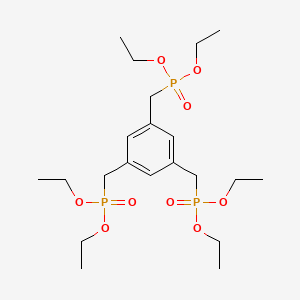
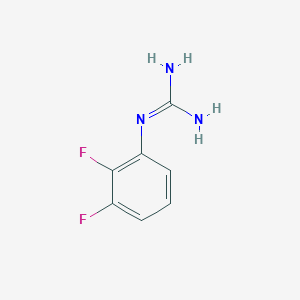
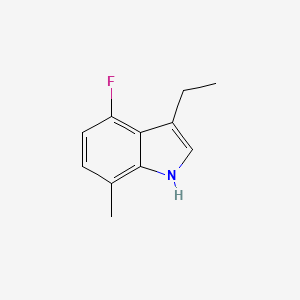
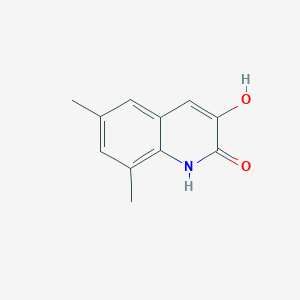
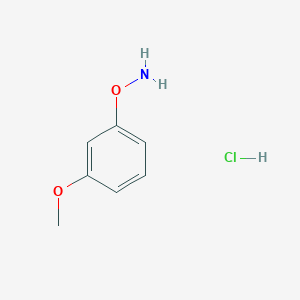
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
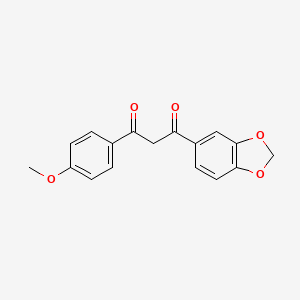
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)

